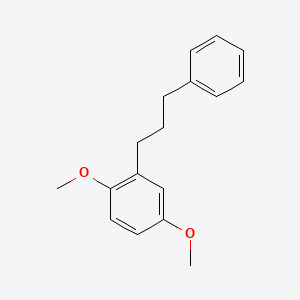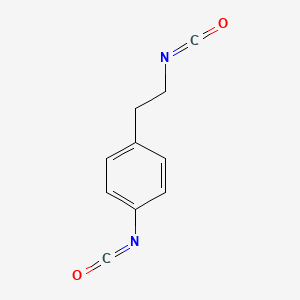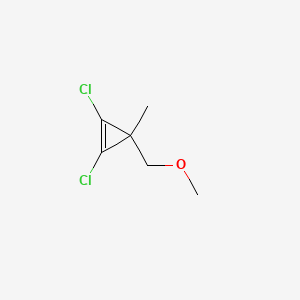
1,2-Dichloro-3-(methoxymethyl)-3-methylcycloprop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-3-(methoxymethyl)-3-methylcycloprop-1-ene is an organic compound that belongs to the class of cycloalkenes. This compound is characterized by the presence of a cyclopropene ring substituted with two chlorine atoms, a methoxymethyl group, and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-(methoxymethyl)-3-methylcycloprop-1-ene can be achieved through several methods. One common approach involves the reaction of 1,2-dichlorocyclopropane with methoxymethyl chloride in the presence of a strong base such as sodium hydride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reactants.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dichloro-3-(methoxymethyl)-3-methylcycloprop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. Reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted cyclopropenes with various functional groups.
Oxidation Reactions: Products include aldehydes, ketones, and carboxylic acids.
Reduction Reactions: Products include cyclopropane derivatives with reduced functional groups.
Applications De Recherche Scientifique
1,2-Dichloro-3-(methoxymethyl)-3-methylcycloprop-1-ene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Dichloro-3-(methoxymethyl)-3-methylcycloprop-1-ene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichlorocyclopropane: Similar structure but lacks the methoxymethyl and methyl groups.
3-Methylcyclopropene: Similar structure but lacks the chlorine and methoxymethyl groups.
1,2-Dichloro-3-methylcyclopropane: Similar structure but lacks the methoxymethyl group.
Uniqueness
1,2-Dichloro-3-(methoxymethyl)-3-methylcycloprop-1-ene is unique due to the presence of both chlorine atoms and the methoxymethyl group on the cyclopropene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
121410-61-5 |
|---|---|
Formule moléculaire |
C6H8Cl2O |
Poids moléculaire |
167.03 g/mol |
Nom IUPAC |
1,2-dichloro-3-(methoxymethyl)-3-methylcyclopropene |
InChI |
InChI=1S/C6H8Cl2O/c1-6(3-9-2)4(7)5(6)8/h3H2,1-2H3 |
Clé InChI |
YUHVQZAHSGZTIG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=C1Cl)Cl)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Formic acid;2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14301198.png)
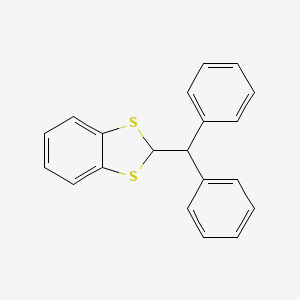
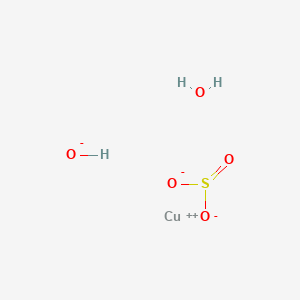
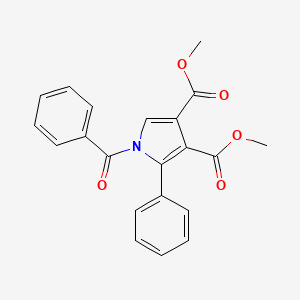
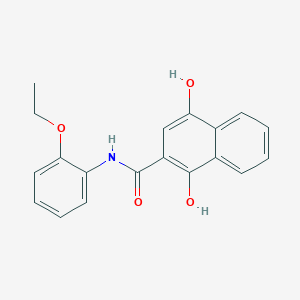

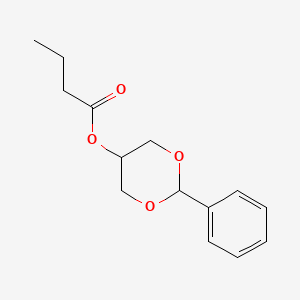
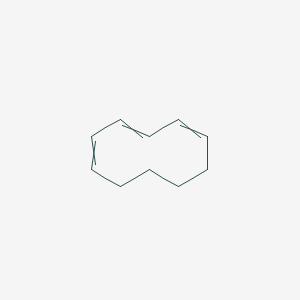
![Pentanoic acid, 4-methyl-2-[2-oxo-2-[(phenylmethoxy)amino]ethyl]-](/img/structure/B14301239.png)
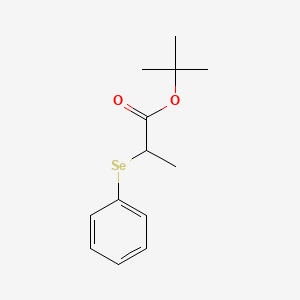
![2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate](/img/structure/B14301252.png)
